molecular formula C12H5Br3O2 B033753 1,2,3-Tribromooxanthrene CAS No. 103456-38-8

1,2,3-Tribromooxanthrene

Cat. No. B033753
M. Wt: 420.88 g/mol
InChI Key: KZPCRMUPGLGTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Tribromooxanthrene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in scientific research. This molecule is a derivative of xanthene, which is commonly used as a fluorescent dye. The addition of bromine atoms to the xanthene structure gives 1,2,3-tribromooxanthrene unique properties that make it useful in a variety of research applications.

Mechanism Of Action

The mechanism of action of 1,2,3-tribromooxanthrene involves the intercalation of the molecule into the DNA double helix. This intercalation can cause a variety of effects, including DNA damage and inhibition of DNA replication. The exact mechanism of action of 1,2,3-tribromooxanthrene is still being studied, but it is believed to involve interactions with DNA repair enzymes and other cellular factors.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,2,3-tribromooxanthrene are still being studied. However, it is known that this molecule can cause DNA damage and inhibit DNA replication in cells. These effects can lead to mutations and other genetic abnormalities, which can have a variety of physiological consequences. Further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,2,3-tribromooxanthrene is its ability to act as a fluorescent probe for the detection of DNA damage. This property makes it useful in a variety of lab experiments that involve the study of DNA damage and repair. However, the use of 1,2,3-tribromooxanthrene in lab experiments is limited by its potential toxicity and mutagenicity. Researchers must take precautions to ensure that they are using this molecule safely and responsibly.

Future Directions

There are many potential future directions for research involving 1,2,3-tribromooxanthrene. One area of interest is the development of new fluorescent probes based on this molecule. These probes could be used to study a variety of biological processes, including DNA repair and replication. Another area of interest is the development of new methods for synthesizing 1,2,3-tribromooxanthrene with higher yields and purities. This could make this molecule more accessible to researchers and accelerate the pace of research in this field. Finally, further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene, as well as its potential applications in medicine and other fields.

Synthesis Methods

The synthesis of 1,2,3-tribromooxanthrene can be achieved through a variety of methods. One common method involves the reaction of xanthene with bromine in the presence of a catalyst. Another method involves the reaction of 1,2,3-tribromo-9,10-anthraquinone with phenol in the presence of a base. These methods have been optimized to produce high yields of 1,2,3-tribromooxanthrene with high purity.

Scientific Research Applications

1,2,3-Tribromooxanthrene has been used in a variety of scientific research applications due to its unique properties. One of the most common applications of this molecule is as a fluorescent probe for the detection of DNA damage. The bromine atoms in 1,2,3-tribromooxanthrene can intercalate into the DNA double helix, causing a shift in the fluorescence emission spectrum. This shift can be used to detect DNA damage caused by a variety of agents, including UV radiation and chemical mutagens.

properties

CAS RN

103456-38-8

Product Name

1,2,3-Tribromooxanthrene

Molecular Formula

C12H5Br3O2

Molecular Weight

420.88 g/mol

IUPAC Name

1,2,3-tribromodibenzo-p-dioxin

InChI

InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H

InChI Key

KZPCRMUPGLGTEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br

Other CAS RN

103456-38-8

synonyms

TRIBROMODIBENZO-PARA-DIOXIN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.